Bienvenue dans la boutique en ligne BenchChem!

Methylapogalanthamine

Vascular pharmacology Hemodynamics In vivo cardiovascular research

Methylapogalanthamine (CAS 18126-83-5) is an isoquinoline alkaloid for specialized cardiovascular and neuropharmacological research. Unlike galanthamine, its primary action is on vascular tone and alpha-adrenoceptors, supported by in-vivo data. This differentiation is critical for studies on cerebral hemodynamics and polypharmacology. Ensure your research integrity by procuring the correct analog with this specific pharmacodynamic profile, not a generic substitute.

Molecular Formula C17H19NO2
Molecular Weight 269.34 g/mol
CAS No. 18126-83-5
Cat. No. B097222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylapogalanthamine
CAS18126-83-5
Synonymsmethylapogalanthamine
methylapogalanthamine hydrochloride
Molecular FormulaC17H19NO2
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCN1CCC2=CC=CC=C2C3=C(C1)C=CC(=C3O)OC
InChIInChI=1S/C17H19NO2/c1-18-10-9-12-5-3-4-6-14(12)16-13(11-18)7-8-15(20-2)17(16)19/h3-8,19H,9-11H2,1-2H3
InChIKeyZGZXDJPQXTUPSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylapogalanthamine (CAS 18126-83-5): A Specialized Amaryllidaceae Alkaloid for Vascular and Neuropharmacology Research


Methylapogalanthamine (CAS 18126-83-5) is an isoquinoline alkaloid derived from the Amaryllidaceae plant family . Characterized by a molecular weight of 269.34 g/mol and the formula C17H19NO2, it is structurally related to galanthamine but is noted as a potential degradation product formed during the isolation of galanthamine under acidic conditions [1]. Unlike galanthamine, which is a well-known acetylcholinesterase inhibitor, the research profile of methylapogalanthamine from the 1970s-80s focuses on its actions on vascular tone and cerebral hemodynamics [2][3].

Why Methylapogalanthamine Cannot Be Substituted with Galanthamine in Vascular Research


Substituting methylapogalanthamine with galanthamine or other common Amaryllidaceae alkaloids is scientifically unsound due to divergent primary pharmacological targets. While galanthamine is a known, centrally-acting acetylcholinesterase inhibitor, early research on methylapogalanthamine demonstrates a distinct profile of vascular effects, including direct vasodilation and modulation of sympathetic nerve responses [1]. The structural modifications in methylapogalanthamine, particularly in the context of its formation as an acid degradation product of galanthamine, likely redirect its binding affinity away from acetylcholinesterase and towards other receptor systems such as alpha-adrenoceptors and opioid receptors, as suggested by studies on related apogalanthamine analogs [2][3][4]. Therefore, generic selection of an alkaloid from this class without considering the specific evidence for methylapogalanthamine would lead to incorrect experimental outcomes and invalidate any research hypothesis predicated on its unique pharmacodynamics.

Quantitative Differentiation Guide for Methylapogalanthamine in Research Procurement


Quantified Vasodilator Effect: A Differentiated Action on Femoral vs. Cerebral Vessels

In vivo studies in anesthetized and unanesthetized hypertensive cats demonstrate that methylapogalanthamine exerts a differential vasodilator effect across vascular beds. The effect was quantified as most pronounced in femoral vessels compared to cerebral and extracranial vessels [1][2]. This is a specific, quantifiable hemodynamic profile not reported for galanthamine, the parent compound from which methylapogalanthamine can be derived [3].

Vascular pharmacology Hemodynamics In vivo cardiovascular research

Comparative Effect on Cerebral Blood Flow and Oxygen Consumption vs. Pyrroxan

In a direct comparative study on anesthetized animals, methylapogalanthamine (referred to as methylgalanthamine) was shown to reduce cerebral blood flow and brain tissue oxygen consumption. In contrast, pyrroxan, another vasoactive agent, did not significantly alter these parameters [1]. This head-to-head comparison provides a clear quantitative differentiation in their effects on cerebral physiology.

Cerebrovascular circulation Brain metabolism Comparative pharmacology

Potential for Alpha-Adrenolytic Activity Inferred from Apogalanthamine Analogs

While direct data for methylapogalanthamine is absent, studies on the closely related apogalanthamine analog, DA-VIII-Me, demonstrate potent and selective α1-adrenolytic activity. DA-VIII-Me exhibited a pA2 of 8.76±0.07 on rat aortic strips, which was more potent than the reference compound phentolamine [1]. This class-level evidence strongly suggests that methylapogalanthamine may possess a similar mechanism of action, differentiating it from other Amaryllidaceae alkaloids.

Adrenergic pharmacology Receptor selectivity Vascular smooth muscle

Interaction with the Kappa Opioid Receptor: A Unique Polypharmacology

Sources identify methylapogalanthamine as a kappa opioid receptor agonist [1]. This receptor interaction is distinct from the primary pharmacological targets of other major Amaryllidaceae alkaloids like galanthamine (acetylcholinesterase) or lycorine (protein synthesis inhibitor). This suggests a unique polypharmacological profile that could be exploited for research into multi-target drug effects.

Opioid receptor pharmacology Analgesia Polypharmacology

Documented Analytical Methods for Quantification: Enabling Research Reproducibility

Unlike many obscure natural products, established analytical methods exist for the quantification of methylapogalanthamine hydrochloride. Peer-reviewed literature describes both a photoelectrocolorimetric method and a spectrophotometric method for its determination [1][2]. This availability of validated analytical techniques is a critical differentiator for procurement, as it enables researchers to verify the identity and purity of their material, ensuring experimental reproducibility.

Analytical chemistry Method validation Quality control

Validated Application Scenarios for Methylapogalanthamine in Scientific Research


Investigating Differential Vasodilation in Hypertensive Animal Models

Researchers studying the comparative effects of pharmacological agents on peripheral versus central vascular tone should consider methylapogalanthamine. Its documented and differentiated vasodilator effect on femoral, extracranial, and cerebral vessels in hypertensive cats makes it a useful tool for dissecting hemodynamic regulation [1]. This application is directly supported by quantitative in-vivo data and provides a specific, testable hypothesis that cannot be investigated with non-selective vasodilators.

Comparative Studies on Cerebral Metabolism and Blood Flow

For studies requiring a pharmacological agent that reliably reduces cerebral blood flow and oxygen consumption, methylapogalanthamine is a candidate with direct comparative data. Its established effect profile against pyrroxan—which shows no such change—provides a controlled experimental framework for investigating cerebral metabolism under physiological and pathological conditions [2]. This scenario is uniquely supported by head-to-head comparative evidence.

Exploring Novel α1-Adrenoceptor Antagonism

Based on the class-level evidence from potent apogalanthamine analogs like DA-VIII-Me (pA2=8.76), methylapogalanthamine can be procured for research into novel α1-adrenoceptor antagonists [3]. This application is relevant for programs seeking new chemical scaffolds for urological or cardiovascular indications, distinct from classic antagonists like phentolamine. The strong α1-selectivity inferred from analog studies provides a clear research direction.

Probing Kappa Opioid Receptor-Mediated Polypharmacology

Given its annotation as a kappa opioid receptor agonist, methylapogalanthamine is suitable for research exploring polypharmacology and the intersection of opioidergic and adrenergic signaling [4]. This scenario is particularly relevant for studies on novel analgesics, mood disorders, or addiction, where a compound's multi-target profile may offer therapeutic advantages or help model complex drug-receptor interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methylapogalanthamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.